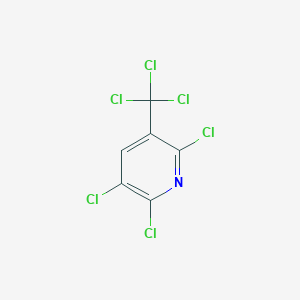
5-Bromo-2H-1,3-benzodioxol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2H-1,3-benzodioxol-4-ol is a chemical compound with the molecular formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol It is a brominated derivative of 1,3-benzodioxole, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2H-1,3-benzodioxol-4-ol typically involves the bromination of 1,3-benzodioxole derivatives. One common method is the bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of arylboronic acids via borylation reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, forming corresponding ketones or alcohols.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst.
Borylation: Bis-boronic acid (BBA) under mild conditions.
Major Products Formed
Arylboronic Acids: Formed via borylation reactions.
Ketones and Alcohols: Formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2H-1,3-benzodioxol-4-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an intermediate in the development of pharmaceutical compounds.
Agrochemicals: Utilized in the synthesis of agrochemical intermediates.
Material Science: Employed in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2H-1,3-benzodioxol-4-ol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-benzodioxole: Similar structure but lacks the hydroxyl group at the 4-position.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains difluoro groups instead of a hydroxyl group.
5-(Bromomethyl)-1,3-benzodioxole: Features a bromomethyl group instead of a hydroxyl group.
Uniqueness
5-Bromo-2H-1,3-benzodioxol-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
IUPAC Name |
5-bromo-1,3-benzodioxol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,9H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSDUFDWODBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dibromodispiro[2.0.2.1(3)]heptane](/img/structure/B6317104.png)

![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)










